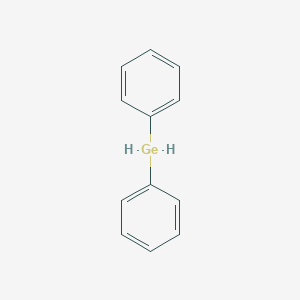

Diphenylgermane

Beschreibung

Eigenschaften

InChI |

InChI=1S/C12H10Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGVGKSMZIOFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Ge]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168299 | |

| Record name | Diphenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675-58-7 | |

| Record name | Diphenylgermane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenylgermane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Diphenylgermane

Refined Catalytic Routes to Diphenylgermane

Catalytic methods offer significant advantages for the synthesis of organogermanes, including milder reaction conditions, higher yields, and improved selectivity compared to traditional stoichiometric approaches. acs.org Recent research has focused on utilizing various transition metal complexes as catalysts for the formation of the Ge-H bond in this compound or for reactions where this compound serves as a reactant.

One approach involves the catalytic dehydrogenative coupling of germanes, including this compound. Iron catalysts have shown promise in mediating the quantitative production of H₂ gas from this compound, concomitant with the formation of cyclic or linear polygermanes like (GePh₂)₅. rsc.org This process can be reversed, allowing for the recovery of this compound from (GePh₂)₅ by treatment with H₂ in the presence of the iron catalyst. rsc.org

Another catalytic route involves the synthesis of metallagermoxanes with an E-O-Ge-O-E backbone (where E can be Si, Ge, or Sn) through the reaction of this compound with R₃EH in the presence of an iron catalyst, such as (η⁵-C₅H₅)Fe(CO)₂Me. lookchem.com This method allows for the selective formation of compounds with specific Ge-O-E fragments. lookchem.com

Transition metal catalysts have also been explored for the polymerization of this compound. For instance, dimethyltitanocene has been found to be an effective catalyst for the polymerization of Ph₂GeH₂, a reaction not readily achievable with the analogous silane. dtic.mil Ruthenium complexes have been investigated for their reactivity with this compound, leading to the formation of ruthenium germyl (B1233479) hydride complexes through photochemical oxidative addition of the Ge-H bond. whiterose.ac.uk

The catalytic hydrogermanation of diynes using palladium complexes with this compound has been reported for the synthesis of germanene-divinyl polymers. gmchemic.com This process yields polymers with potential applications in materials science. gmchemic.com

Research into the catalytic synthesis of organogermanium compounds is ongoing, with efforts focused on developing more efficient and selective catalyst systems and exploring new reaction pathways.

Emerging Synthetic Strategies for Hydrosilylation Analogues

Hydrosilylation, the addition of Si-H bonds across unsaturated bonds, is a well-established reaction in silicon chemistry. wikipedia.org Analogous hydrogermylation reactions, involving the addition of Ge-H bonds, are also valuable synthetic tools. rsc.org Emerging strategies draw inspiration from hydrosilylation methodologies and adapt them for the synthesis and transformation of organogermanium compounds, including those involving this compound.

While hydrosilylation is widely used and often catalyzed by transition metals like platinum, palladium, and ruthenium, the corresponding hydrogermylation reactions of amino derivatives, particularly with diaryl–chloro germanes like diphenyl–chloro germane (B1219785) (Ph₂Ge(H)Cl), have required the development of novel synthetic routes. tugraz.at One such route involves the hydrogermylation of allyl amine derivatives using diphenyl–chloro germane to prepare 3-aminopropyl–chloro-diphenyl germanes. tugraz.at

This compound has also been utilized in germane-ene chemistry, a process analogous to thiol-ene and phosphane-ene systems. rsc.org This involves the radical-mediated addition of Ge-H bonds to olefins, which can be extended to polymerization reactions. rsc.org Unlike silanes, which are less efficient in radical-mediated hydrosilylation, germanes like this compound participate effectively in this step-growth polymerization, forming Ge-C bonds within the polymer backbone. rsc.org

Cobalt complexes have emerged as catalysts for the functionalization of alkynylgermanes using hydrosilanes. acs.org Depending on the reactants, this reaction can proceed via dehydrogenative coupling or hydrosilylation, providing access to a range of unsaturated organogermanes under mild conditions. acs.org While this specifically involves hydrosilylation of germanes, it highlights the growing interest in catalytic methods for modifying germanium-containing compounds, drawing parallels with established silicon chemistry.

The synthesis of germanium nanowires using this compound as a precursor in metal-organic chemical vapor deposition (MOCVD) is another area where synthetic strategies are evolving. rsc.orgul.ieosti.govresearchgate.net Direct liquid-injection MOCVD using this compound has been developed as a method for high-yield synthesis of germanium nanowires via a vapor-liquid-solid (VLS) growth mechanism. rsc.org

These emerging strategies demonstrate the adaptation and development of synthetic methodologies, including those analogous to hydrosilylation, for the preparation and functionalization of this compound and related organogermanium compounds.

Reactivity and Mechanistic Investigations of Diphenylgermane

Hydrogermylation Reactions

Hydrogermylation is a fundamental transformation in the synthesis of organogermanes, involving the addition of a hydrogermane (R₃GeH or R₂GeH₂) to an unsaturated substrate. Diphenylgermane, with its two Ge-H bonds, can participate in such reactions, leading to the formation of new Ge-C bonds. These reactions can be initiated by different methods, influencing the reaction pathway, regioselectivity, and stereochemical outcomes.

Radical-Mediated Hydrogermylation Pathways

Radical-initiated hydrogermylation is a known method for adding hydrogermanes to alkenes and alkynes. This process typically involves the generation of a germyl (B1233479) radical, which then adds to the unsaturated bond. While the provided search results primarily focus on anionic and transition metal-catalyzed mechanisms involving this compound, radical initiators such as Et₃B/O₂ and AIBN are generally known to initiate the addition of hydrogermanes across multiple carbon-carbon bonds. chemrxiv.orgresearchgate.netrsc.org Some literature mentions trans-selective radical hydrogermylation of alkynes. nii.ac.jp

Anionic Hydrogermylation Mechanisms

Recent research has highlighted the effectiveness of anionic mechanisms for the hydrogermylation of aromatic alkenes using this compound. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.netacs.org

Trialkylborohydride Initiated Processes

Sodium trialkylborohydrides, such as NaHB(sec-Bu)₃, have been identified as selective initiators for the hydrogermylation of aromatic alkenes with this compound. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.netacs.orgresearchgate.netsciprofiles.com The addition of this compound in the presence of a catalytic amount (e.g., 10 mol%) of NaHB(sec-Bu)₃ has been shown to proceed in a highly selective manner. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.netacs.orgresearchgate.netsciprofiles.com

Regiochemical Control and Stereochemical Outcomes

A notable finding in the trialkylborohydride-initiated hydrogermylation of aromatic alkenes with this compound is the observed regioselectivity. Contrary to analogous hydrosilylation processes, this method yields β-germylated products exclusively when reacting with aromatic alkenes like styrene. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.net This anti-Markovnikov selectivity is attributed to the anionic mechanism. chemrxiv.orgresearchgate.netrsc.org The regioselectivity in alkyne hydrogermylation can be influenced by the charge distribution on the carbon atoms of the alkyne. researchgate.netresearchgate.net While the search results emphasize regiochemistry, detailed stereochemical outcomes for this compound in these anionic processes are not explicitly detailed beyond the general discussion of reaction pathways.

Computational Elucidation of Anionic Intermediates

Density Functional Theory (DFT) calculations have been employed to understand the nature of the anionic mechanism initiated by trialkylborohydrides. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.netresearchgate.netsciprofiles.com These calculations suggest that the mechanism proceeds via a trisubstituted germanide anion. chemrxiv.orgresearchgate.netrsc.orgrsc.orgchemrxiv.orgnih.govresearchgate.netpwr.edu.pl The selective attack of this germanide anion on the terminal vinyl carbon of the aromatic alkene is proposed as the source of the observed anti-Markovnikov selectivity. chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgnih.govpwr.edu.pl The proposed mechanism involves the formation of sodium dihydro(phenyl)germanide, which attacks the terminal carbon of the alkene, generating a resonance-stabilized carbanion. chemrxiv.org This carbanion then abstracts a hydrogen cation from this compound, regenerating the germanide anion and continuing the catalytic cycle, suggesting a "living" anionic process. researchgate.netrsc.org

Transition Metal-Catalyzed Hydrogermylation

Transition metal complexes are widely used catalysts for the hydrogermylation of alkenes and alkynes, activating the Ge-H bond. chemrxiv.orgresearchgate.netrsc.org Palladium, ruthenium, rhodium, and platinum complexes are commonly employed. chemrxiv.orgresearchgate.netrsc.orgacs.org More recently, earth-abundant first-row transition metal carbonyl complexes of iron, manganese, and cobalt have also gained attention as catalysts for hydrogermylation. chemrxiv.orgresearchgate.netrsc.orgacs.org While the search results confirm that transition metal-catalyzed hydrogermylation is a significant area and mention the use of cobalt catalysts for alkyne hydrogermylation, specific detailed research findings focusing solely on this compound within these transition metal-catalyzed mechanisms were less prominent in the provided snippets compared to the anionic pathway. acs.orgresearchgate.net

Palladium-Based Catalytic Systems

Palladium complexes have been investigated for their catalytic activity involving organogermanes, including this compound. One reported reaction involves the addition of phenylgermanes, across a Pd=C bond in cationic palladium complexes, leading to the formation of Pd-Ge and C-H bonds. This is in contrast to analogous silanes, which can yield mixtures of products with reversed addition, forming Pd-H and C-Si bonds. whiterose.ac.uk Another study describes a reaction between cis-PdMe₂(PMe₃)₂ and this compound in the presence of tBuNC, resulting in a complex with a Pd₂Ge₄ core featuring close Ge∙∙∙Ge interactions. whiterose.ac.uk Further reaction and heating of this mixture can lead to the release of the digermane (B87215) HPh₂Ge–GePh₂H and the formation of Pd–Ge complexes, eventually yielding a trigermane HPh₂Ge–GePh₂–GePh₂H. whiterose.ac.uk

Ruthenium, Rhodium, and Platinum Catalysis

Ruthenium, rhodium, and platinum complexes are well-known for their ability to interact with E-H bonds (E = Si, Ge).

Photochemical reactions of ruthenium dihydride complexes, Ru(PP)₂H₂ (where PP represents diphosphine ligands like dppe, depe, or dmpe), with this compound have been studied. These reactions yield cis-[Ru(PP)₂(GePh₂H)H] complexes. The specific diphosphine ligand influences the product distribution, with dmpe and depe exclusively yielding the cis isomer, while dppe results in a dominant cis isomer. acs.orgacs.org A photochemical competition experiment between Ru(dppe)₂(H)₂ and diphenylsilane (B1312307) (Ph₂SiH₂) and this compound showed a kinetic preference for the germyl hydride product (0.18:1). acs.orgacs.org Thermal conversion between the silyl (B83357) hydride and germyl hydride products was also observed. acs.org

Studies involving rhodium and iridium diiminato complexes have also explored their reactions with organogermanes like Et₂GeH₂ to form species of the type M(diiminato)(EEt₃)₂(H)₂. whiterose.ac.uk

Regarding platinum, the reaction of this compound with (Ph₃P)₂Pt(η²-C₂H₄) has been shown to generate both mononuclear (Ph₃P)₂Pt(H)(GePh₂H) and dinuclear [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂ complexes containing Pt-Ge bonds. acs.org The structure of the dinuclear complex has been determined by X-ray crystallography. acs.org

Oxidative Addition Reactions of this compound

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex inserts into a chemical bond, such as the Ge-H bond in this compound.

Reactivity with Ruthenium Dihydride Complexes

Photochemical oxidative addition of this compound to ruthenium dihydride complexes, Ru(PP)₂H₂, leads to the formation of cis-[Ru(PP)₂(GePh₂H)H] complexes. whiterose.ac.ukacs.org This reaction involves the activation of the Ge-H bond and insertion of the ruthenium center. In-situ laser photolysis studies indicate that the cis isomer is the initial product, which can then undergo thermal isomerization to the trans isomer depending on the diphosphine ligand. whiterose.ac.ukacs.org For Ru(dmpe)₂H₂ and Ru(depe)₂H₂, the cis isomer is formed exclusively, while for Ru(dppe)₂H₂, the cis isomer is dominant. acs.orgacs.org X-ray crystallographic studies on related germyl hydride complexes have provided structural information, indicating the nature of the Ru-Ge and Ru-H interactions. whiterose.ac.ukacs.org For instance, cis-[Ru(dppe)₂(GeH₃)H] shows a long Ru–H∙∙∙Ge separation, suggesting no significant residual interaction. whiterose.ac.ukacs.org

Interactions with Platinum Complexes

This compound reacts with platinum complexes, undergoing oxidative addition of the Ge-H bond. The reaction of this compound with (Ph₃P)₂Pt(η²-C₂H₄) yields both mononuclear (Ph₃P)₂Pt(H)(GePh₂H) and dinuclear [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂ complexes. acs.org This demonstrates the ability of platinum to undergo oxidative addition with this compound, forming Pt-H and Pt-Ge bonds. The dinuclear complex features a bridging germylene ligand. acs.org

Reactions with Rhodium and Iridium Complexes

Rhodium and iridium complexes also participate in oxidative addition reactions with organogermanes. Studies have shown that rhodium and iridium diiminato complexes react with Et₂GeH₂ to form complexes resulting from oxidative addition. whiterose.ac.uk

While specific reactions of this compound undergoing oxidative addition with simple rhodium or iridium complexes were not extensively detailed in the provided results, the general reactivity of organogermanes with these metals through oxidative addition is established. For example, oxidative addition products have been observed in the reactions of germane (B1219785) (GeH₄) with iridium complexes like Ir(PEt₃)₂X(CO) (X = Cl, I) and Vaska's complex Ir(PPh₃)₂(CO)Cl. whiterose.ac.uk Furthermore, germylene rhodium complexes derived from a PGeP germylene ligand have been shown to undergo oxidative addition reactions with reagents like HCl, HSnPh₃, Ph₂S₂, and H₂ to form pentacoordinate rhodium(III) complexes. d-nb.info This suggests that rhodium centers can undergo oxidative addition involving germanium species.

Photochemical Activation of Ge-H Bonds in Oxidative Addition

The photochemical activation of Ge-H bonds in this compound has been explored, particularly in reactions with transition metal complexes. This process typically involves the photoinduced generation of a reactive metal intermediate that can then insert into the Ge-H bond.

Studies have shown that photochemical reactions of this compound with ruthenium dihydride complexes, such as Ru(PP)₂H₂ (where PP represents a diphosphine ligand like dppe, dmpe, or depe), can lead to the oxidative addition of the Ge-H bond, forming germyl hydride products like cis-[Ru(PP)₂(GePh₂H)H]. whiterose.ac.ukacs.org The photoexcitation of the ruthenium complex leads to the reductive elimination of H₂, generating a transient, coordinatively unsaturated 16-electron [Ru(PP)₂] intermediate, which is highly reactive towards E-H bonds (E = Si, Ge). whiterose.ac.uk

Transient Species Characterization

In the photochemical reactions involving this compound, transient species play a crucial role. While direct characterization of transient species specifically from this compound photolysis is challenging due to their short lifetimes, studies on related systems and the reaction mechanisms provide insights.

For instance, in the photochemical oxidative addition of germane (GeH₄) and this compound to Ru(PP)₂H₂ complexes, the transient intermediate [Ru(PP)₂] is formed after the photoinduced reductive elimination of H₂ from the starting ruthenium complex. whiterose.ac.ukacs.org This transient 16-electron species is responsible for the subsequent insertion into the Ge-H bond. whiterose.ac.uk The cis isomer of the germyl hydride product is often the initial photochemical product, which can then undergo thermal isomerization to the trans isomer. whiterose.ac.ukacs.org Laser flash photolysis techniques have been employed to study the formation and decay of transient species in related photochemical processes involving group 14 compounds, providing information about their kinetics and reactivity. nih.govnsc.ru

Kinetic and Selectivity Comparisons with Silicon Analogues

Comparisons of the photochemical reactivity of this compound with its silicon analogue, diphenylsilane (Ph₂SiH₂), reveal interesting differences in kinetics and selectivity.

In photochemical competition reactions between Ru(dppe)₂(H)₂ and a mixture of Ph₂SiH₂ and Ph₂GeH₂, both Si-H and Ge-H oxidative addition products are observed. whiterose.ac.ukacs.org However, a kinetic preference for the germyl hydride product (from this compound) is noted, with a ratio of 0.18:1 (silyl hydride product : germyl hydride product). whiterose.ac.ukacs.org This suggests that under these photochemical conditions, the Ge-H bond of this compound is more reactive towards oxidative addition to the transient ruthenium intermediate than the Si-H bond of diphenylsilane. The bond dissociation energy of Ge-H bonds in germanes is generally lower than that of Si-H bonds in silanes, which can contribute to this observed difference in reactivity. whiterose.ac.uk

Thermal conversion of the silyl hydride product to the germyl hydride product has also been observed, indicating the relative thermodynamic stability of the germyl complex. whiterose.ac.ukacs.org

Here is a data table summarizing the kinetic preference in the photochemical competition reaction:

| Substrate | Product Type | Kinetic Preference (Relative to Germyl Hydride) |

| Ph₂SiH₂ | Silyl Hydride | 0.18 |

| Ph₂GeH₂ | Germyl Hydride | 1.00 |

Electrochemistry of this compound

The electrochemistry of this compound involves the generation and behavior of anionic species, specifically diphenylgermyl anions and dianions, through electrochemical reduction.

Generation and Behavior of Diphenylgermyl Anions

Diphenylgermyl anion (Ph₂GeH⁻) can be generated by the electrochemical reduction of this compound. This process typically involves a one-electron reduction of this compound in a suitable solvent and with a supporting electrolyte. researchgate.netamanote.com

Studies have shown that diphenylgermyl anion can be successfully generated and accumulated in the cathode compartment of an electrochemical cell at low temperatures, such as -50°C, using solvents like DMF and supporting electrolytes like tetrabutylammonium (B224687) tetrafluoroborate. researchgate.net The formation and accumulation of the anion can be confirmed by techniques such as NMR spectroscopy and by observing the formation of alkylated products upon reaction with haloalkanes. researchgate.net

The diphenylgermyl anion exhibits typical anionic reactivity, including the ability to participate in one-electron transfer processes. Its oxidation potential can be measured using techniques like cyclic voltammetry to assess its redox behavior. researchgate.net

Formation of Diphenylgermyl Dianions

Further electrochemical reduction of this compound can lead to the formation of the diphenylgermyl dianion (Ph₂Ge²⁻). researchgate.netresearchgate.net This typically requires a higher charge input compared to the generation of the monoanion. researchgate.net

Similar to the monoanion, the diphenylgermyl dianion can be generated and accumulated electrochemically at low temperatures. researchgate.net The formation of the dianion has been confirmed by NMR spectroscopy and through its reactions with electrophiles, such as haloalkanes, which yield dialkylated products. researchgate.net

The diphenylgermyl dianion is a highly reactive species and has been utilized in the synthesis of germanium-containing polymers, such as germane-stannane copolymers, through reactions with appropriate co-monomers like dibutyldichlorostannanes. researchgate.net

Other Key Reaction Pathways

Beyond photochemical activation and electrochemistry, this compound participates in various other key reaction pathways. These include reactions involving the activation of Ge-H bonds by transition metals under thermal conditions and its use as a precursor in material synthesis.

This compound can undergo oxidative addition of its Ge-H bond to various transition metal complexes under thermal conditions, leading to the formation of metal-germyl complexes. For example, it reacts with Pt(PCy₃)₂ to afford mononuclear Pt(II) complexes with nonbridging GePh₂H ligands. acs.org It also reacts with (Ph₃P)₂Pt(η²-C₂H₄) to yield both mononuclear (Ph₃P)₂Pt(H)(GePh₂H) and dinuclear [(Ph₃P)Pt(μ-η²-H-GePh₂)₂ complexes. acs.orgcsic.esnih.gov

This compound can also act as a precursor for the synthesis of germanium nanostructures. Under high electric field conditions, such as those present during scanning probe microscopy, this compound can fragment, leading to the deposition of carbon-free germanium nanostructures. researchgate.netuw.edugmchemic.com This process is proposed to involve electron tunneling from the AFM tip to the this compound molecule, creating a temporary negative ion that subsequently fragments. researchgate.netuw.edu

Furthermore, this compound can initiate anionic polymerization when used in conjunction with sodium trialkylborohydrides. gmchemic.comrsc.org This reaction pathway allows for the selective hydrogermylation of aromatic olefins, resulting in the formation of β-germanium-containing products. gmchemic.comrsc.org The mechanism is proposed to involve the generation of a germanide anion intermediate. rsc.org

This compound has also been employed in hydrogermylation polymerization reactions with aliphatic and aromatic diynes, catalyzed by palladium complexes, to synthesize novel germanene-divinyl polymers. gmchemic.com

Germane-Ene Chemistry

The ene reaction is a pericyclic reaction involving a molecule with an allylic hydrogen (the "ene") and a compound containing a multiple bond (the "enophile"), resulting in a new sigma bond, double bond migration, and a 1,5-hydrogen shift. wikipedia.org, wikipedia.org Germane-ene chemistry specifically refers to reactions where a germane, such as this compound, acts as the "ene" component, transferring a germanium-bound hydrogen to an enophile.

Research has shown that this compound can participate in radical-mediated addition reactions with olefins, analogous to thiol-ene and phosphane-ene systems. researchgate.net This process involves the addition of Ge-H bonds to alkenes in a step-growth manner, typically initiated by a small amount of initiator under mild conditions. researchgate.net

Studies comparing the reactivity of allylic derivatives of silicon, germanium, tin, and lead in ene reactions with enophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) have revealed differences in their reaction pathways. Germanium compounds, including triphenyl(prop-2-enyl)germane, show a propensity for cycloaddition with a shift of the organometallic substituent, alongside the H-ene reaction. psu.edu In contrast, silicon analogs primarily undergo the H-ene process. psu.edu

The germane-ene reaction using this compound and multifunctional olefins has been explored for the creation of polymer networks. researchgate.net These networks contain tertiary organogermane sites that can undergo further functionalization. researchgate.net

Synthesis of Germacarboxylic Acids

Germacarboxylic acids, compounds containing a Ge-COOH moiety, are of interest as potential precursors for germyl radicals. researchgate.net, researchgate.net, nih.gov The synthesis of these compounds has been investigated, often involving the reaction of germyl chlorides with lithium followed by treatment with carbon dioxide. researchgate.net, nih.gov, acs.org For example, silacarboxylic and germacarboxylic acids can be synthesized in high yield from the corresponding silyl and germyl chlorides through treatment with lithium and reaction with CO₂. researchgate.net, nih.gov, acs.org Hydrochloric acid is typically used as a proton source in these reactions. researchgate.net, nih.gov, acs.org

Computational studies have explored the mechanisms for the formation of silacarboxylic and germacarboxylic acids. nih.gov, acs.org It has been suggested that the decarboxylation of germacarboxylic acids can smoothly proceed in the presence of a photocatalyst, leading to the formation of germyl radicals. nih.gov, researchgate.net These germyl radicals can then participate in further reactions, such as addition to alkenes. researchgate.net

While the synthesis of stable germacarboxylic acids has been challenging due to the lability of Ge=O bonds, recent work has reported the synthesis of donor-acceptor-stabilized germacarbonyl compounds, including germacarboxylic acids, by utilizing dipyrromethene ligand stabilization. chemrxiv.org, nih.gov

Derivatization and Functionalization Chemistry of Diphenylgermane

Synthesis and Characterization of Novel Diphenylgermane Derivatives

A variety of O,O-alkylene dithiophosphate (B1263838) derivatives of this compound have been synthesized and extensively characterized. These compounds, with the general formulas Ph₂Ge[S₂PO₂G]₂ and Ph₂GeCl[S₂PO₂G] (where G represents various alkylene groups), are prepared through the reaction of this compound dichloride or this compound itself with dithiophosphoric acids or their ammonium (B1175870) salts.

The synthesis of these derivatives has been thoroughly investigated, with detailed characterization provided by a range of spectroscopic techniques including infrared (IR), Raman, and multinuclear Nuclear Magnetic Resonance (¹H, ¹³C, and ³¹P NMR) spectroscopy, as well as mass spectrometry. acs.org

The molecular structures of several of these derivatives have been confirmed by single-crystal X-ray diffraction. acs.org For instance, the crystal structures of Ph₂Ge[S₂POCH₂C(CH₃)₂CH₂O]₂, Ph₂GeCl[S₂POC(CH₃)₂C(CH₃)₂O], and Ph₂Ge[S₂POCH₂CEt₂CH₂O]₂ have been determined, providing precise data on bond lengths and angles. acs.org

Table 1: Selected Crystallographic Data for this compound O,O-Alkylene Dithiophosphate Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

|---|---|---|---|---|---|---|---|---|

| Ph₂Ge[S₂POCH₂C(CH₃)₂CH₂O]₂ | Monoclinic | P2₁/a | 12.868(5) | 11.354(4) | 17.207(4) | 95.42(2) | 2502(1) | 4 |

| Ph₂GeCl[S₂POC(CH₃)₂C(CH₃)₂O] | Orthorhombic | Pbca | 23.007(4) | 16.840(4) | 12.068(3) | - | 4657(3) | 8 |

| Ph₂Ge[S₂POCH₂CEt₂CH₂O]₂ | Monoclinic | C2/c | 35.48(2) | 9.275(5) | 20.78(1) | 120.93(3) | 5866(5) | 8 |

Data sourced from a study on O,O-alkylene dithiophosphate derivatives of this compound. acs.org

Spectroscopic data further elucidates the structures of these compounds in solution. For example, the ³¹P NMR chemical shifts are indicative of the coordination environment of the phosphorus atom within the dithiophosphate ligand.

Post-Polymerization Functionalization via Pendant Ge-H Groups

Polymers containing germanium hydrides (Ge-H) in their structure, analogous to polygermanes, serve as platforms for post-polymerization functionalization. This approach allows for the modification of the polymer's properties by introducing various functional groups onto the polymer backbone.

A key reaction utilized for this purpose is hydrogermylation, which involves the addition of the Ge-H bond across an unsaturated bond, such as a carbon-carbon double bond. acs.org This method provides a versatile route to a wide array of tailored functional polygermanes. acs.org

For instance, polydihydrogermane ((GeH₂)n), a germanium-based analogue of polyethylene, can be functionalized through thermally induced hydrogermylation. acs.org This process allows for the attachment of various pendant groups to the polygermane chain, thereby modifying its chemical and electronic properties. acs.org The reactivity of the Ge-H bond is central to this one-step derivatization strategy. acs.org

The success of such functionalization can be monitored by various analytical techniques, including X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray spectroscopy (EDX), which can confirm the incorporation of the new elements from the functional group into the polymer. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound dichloride |

| O,O-Alkylene dithiophosphoric acid |

| Ammonium O,O-alkylene dithiophosphates |

| Ph₂Ge[S₂POCH₂C(CH₃)₂CH₂O]₂ |

| Ph₂GeCl[S₂POC(CH₃)₂C(CH₃)₂O] |

| Ph₂Ge[S₂POCH₂CEt₂CH₂O]₂ |

Coordination Chemistry of Diphenylgermane Derived Ligands

Mononuclear and Dinuclear Metal-Germanium Complexes

The reaction of diphenylgermane with transition metal precursors can lead to the formation of both mononuclear and dinuclear complexes, where the germanium center is bonded to one or two metal atoms, respectively. The outcome of these reactions is often dependent on the stoichiometry and reaction conditions.

A notable example is the reaction of this compound with the platinum(0) complex, (Ph₃P)₂Pt(η²-C₂H₄). acs.org This reaction provides access to both a mononuclear germyl (B1233479) hydride complex and a dinuclear germylene-bridged complex.

Mononuclear Complex: The oxidative addition of a Ge-H bond of this compound to the platinum center yields the mononuclear complex, (Ph₃P)₂Pt(H)(GePh₂H). acs.org In this stable, white crystalline solid, the diphenylgermyl group (-GePh₂H) acts as a terminal ligand.

Dinuclear Complex: Under appropriate conditions, a dinuclear complex, [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂, is formed. acs.org The structure of this complex has been determined by X-ray crystallography and features two platinum atoms bridged by two diphenylgermylene units (μ-GePh₂). acs.org A key feature of this dinuclear complex is the three-center, two-electron Pt-H-Ge interaction, which is a non-classical bond. acs.orgacs.org This dinuclear species can also be synthesized through an unusual exchange reaction involving an unsymmetrical dinuclear platinum-silicon complex and this compound. acs.org

Germylene-Bridged Metal Complexes

This compound can serve as a precursor to diphenylgermylene (GePh₂), a divalent germanium species that can act as a bridging ligand between two metal centers. These germylene-bridged complexes are of significant interest due to their unique structural and electronic properties.

The synthesis of such complexes often involves the reaction of this compound with polynuclear metal complexes. For instance, the reaction of Ph₂GeH₂ with the cationic heterobimetallic complex [RhIr(CH₃)(CO)₂(dppm)₂][CF₃SO₃] results in the formation of the A-frame germylene- and hydride-bridged product, [RhIr(CO)₂(μ-H)(μ-GePh₂)(dppm)₂][CF₃SO₃]. acs.org In this complex, the diphenylgermylene group bridges the rhodium and iridium centers. acs.org

Further reactivity studies have shown that reaction of [RhIr(H)₂(CO)₂(μ-GeHR)(dppm)₂] (where R = Ph) with an additional equivalent of this compound can lead to a novel mixed bis(μ-germylene) complex, [RhIr(CO)₂(μ-GeHPh)(μ-GePh₂)(dppm)₂]. acs.org This demonstrates the stepwise addition of germylene units derived from the precursor germane (B1219785).

Germyl Hydride and Germylene-Bridged Dihydride Systems

The coordination chemistry of this compound also encompasses complexes containing both germyl (-GePh₂H) and hydride (H⁻) ligands, as well as germylene-bridged systems with hydrides. These species are often intermediates in reactions involving the activation of Ge-H bonds.

As mentioned previously, the reaction of primary germanes with [RhIr(CO)₃(dppm)₂] can initially form germyl/hydride complexes through a single Ge-H bond activation. acs.org Subsequent warming can induce the activation of a second Ge-H bond, leading to germylene-bridged dihydrides with the loss of a carbonyl ligand. acs.org

A key example of a germylene-bridged dihydride system is the product formed from the reversible activation of dihydrogen (H₂) by the germylene-bridged complex [RhIr(CO)₂(μ-H)(μ-GePh₂)(dppm)₂]⁺. acs.org This reaction yields a germyl-bridged dihydride, demonstrating the interplay between the germylene ligand and small molecule activation at the metal centers.

Activation of Small Molecules by this compound Coordination Compounds

Coordination compounds derived from this compound have shown promise in the activation of small, typically inert molecules. The metal-germanium framework can facilitate these transformations through cooperative effects.

The cationic A-frame germylene- and hydride-bridged complex, [RhIr(CO)₂(μ-H)(μ-GePh₂)(dppm)₂][CF₃SO₃], serves as a prime example of this reactivity. acs.org

Hydrogen Activation: This complex reversibly activates H₂, leading to the formation of a germyl-bridged dihydride. acs.org This process involves the cleavage of the H-H bond and the formation of new metal-hydride bonds, with the germanium ligand playing a crucial role in the transformation.

Activation of Water, Methanol (B129727), and HCl: The same complex reacts stoichiometrically with water (H₂O), methanol (CH₃OH), and hydrogen chloride (HCl). acs.org These reactions result in the cleavage of the O-H or H-Cl bonds and the formation of new products where a hydroxyl, methoxy, or chloro group, respectively, is attached to the germanium atom. acs.org This highlights the ability of the coordinated germylene to participate in the activation of polar bonds.

Mentioned Compounds

Applications of Diphenylgermane in Advanced Materials Science

Germanium-Containing Polymer Synthesis

The incorporation of germanium into polymer structures can lead to materials with enhanced or novel properties. Diphenylgermane is utilized in several polymerization techniques to achieve this.

Polycarbogermanes via Hydrogermylation Polymerization

Hydrogermylation polymerization, a process catalyzed by palladium complexes, can utilize this compound to synthesize polycarbogermanes. This reaction involves the addition of Ge-H bonds across carbon-carbon multiple bonds. This compound can be used in hydrogermylation polymerization with aliphatic and aromatic diynes, leading to the formation of new germanene-divinyl polymers gmchemic.com. This process is noted for its high yields and the potential applications of the resulting polymers in materials science gmchemic.com.

Polymer Networks from Germane-Ene Reactions

Germane-ene reactions offer a route to synthesize polymer networks incorporating germanium. This compound can be polymerized with multifunctional olefins through a radical-mediated process, similar to thiol-ene and phosphane-ene systems rsc.org. This method allows for the creation of polymer networks containing pendant Ge-H functional groups rsc.orgrsc.org. The reaction proceeds efficiently under mild conditions using a small amount of initiator, providing polymers with Ge-C bonds throughout the backbone rsc.org. The unreacted Ge-H functionality in these networks can serve as a handle for further chemical modifications, including bond activation and thiolation rsc.org.

Germanium Nanostructure Fabrication

This compound is a valuable precursor for the fabrication of germanium nanostructures, including nanoparticles and nanowires.

Precursor for Germanium Nanoparticles and Nanowires

This compound is utilized as a precursor in the synthesis of germanium nanoparticles and nanowires through various methods, including chemical vapor deposition (CVD) and solution-based techniques ontosight.aimdpi.comrsc.orgresearchgate.netucc.ienih.govresearchgate.net. For example, this compound has been used under reflux conditions to grow high yields of long, untapered Ge nanowires with diameters ranging between 7 and 15 nm mdpi.com. These nanowires typically exhibit diamond-cubic crystal structures mdpi.com. This compound has also been used as a germanium precursor in a liquid-injection CVD process to grow Ge nanowires directly on stainless-steel substrates, demonstrating uniform morphology and single crystallinity ucc.ie.

Self-seeded growth mechanisms are often involved when using this compound, where in situ formed Ge nanoparticles and carbonaceous compounds can aid the growth of nanowires rsc.org. Supercritical solvents, such as toluene, combined with heating of this compound, can facilitate the solvothermal-like growth of carbonaceous germanium nanowires without external catalysts or surfactants researchgate.netresearchgate.net. These nanowires can be highly crystalline and thin, with amorphous carbonaceous layers formed from the decomposition products of this compound researchgate.net.

This compound has also been explored in direct-write techniques for fabricating germanium nanostructures. Localized high-field reactions of this compound via atomic force microscopy (AFM) have demonstrated the direct-write of carbon-free germanium nanofeatures researchgate.netuw.eduuw.edu. This process suggests a specific reaction pathway where phenyl groups and hydrogens leave as benzene (B151609), and the germanium condenses to form nanostructures researchgate.net.

Data on Germanium Nanowire Synthesis using this compound:

| Precursor | Method | Temperature (°C) | Solvent | Nanowire Diameter (nm) | Crystal Structure |

| This compound | Reflux | Reflux | Not specified | 7-15 | Diamond-cubic |

| This compound | Batch Reactor (Solvothermal) | 290-330 | Toluene | 9.0 ± 1.4 | Tetragonal (ST12) |

| This compound | Liquid-Injection CVD | 440 | Not specified | Uniform morphology | Single crystalline |

| This compound | Solvothermal-like | 380-490 | Supercritical Toluene | 11-19 | Highly crystalline |

The use of this compound as a precursor allows for the synthesis of germanium nanostructures with controlled morphology and crystallinity, which are important for various applications, including energy storage researchgate.netucc.ie.

Direct-Write Techniques Using Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) can be employed to confine chemical reactions at the nanoscale, allowing for the direct writing of nanostructures. uw.edu By applying a bias between a biased AFM tip and a substrate, chemical reactions can be triggered in a localized area. uw.edunih.gov this compound has been utilized as a precursor in this technique for the direct writing of germanium nanofeatures. uw.eduresearchgate.net

This process, involving the localized high-field reaction of this compound via AFM, has been shown to produce carbon-free germanium nanostructures. uw.eduacs.org This is noteworthy because, unlike the growth of carbon nanostructures, the reaction of this compound appears to follow a specific pathway that avoids carbon contamination in the final germanium product. uw.edu The mechanism is proposed to involve electron field emission from the AFM tip, followed by electron attachment and fragmentation of the this compound molecules. researchgate.net Experiments using electron ionization mass spectrometry support a reaction pathway where phenyl groups and hydrogens leave the this compound molecule as benzene, which is a stable leaving group. uw.edu The resulting germanium species, potentially ions or radicals, then condense onto the surface to form nanostructures. uw.edu

The direct-write technique using a biased AFM tip immersed in this compound allows for the creation of carbon-free silicon, germanium, and silicon-germanium nano- and heterostructures with precise control over size, geometry, and placement. nih.govacs.org This approach can be scaled for parallel direct writing over larger areas by replacing the AFM probe with conductive microstructured stamps. nih.govacs.org

High-Field Chemistry in Nanostructure Formation

The formation of nanostructures from this compound using techniques like AFM direct-write involves high-field chemistry. This process occurs near the tip-sample interface where a high electric field is generated by applying a bias between the AFM tip and the substrate. uw.eduresearchgate.net Even a moderate bias, such as 10 V, can induce electric fields with peak values exceeding 10⁹ V/m near this interface. uw.eduresearchgate.net

Research involving experiments and simulations has been conducted to understand the mechanisms of germanium nanostructure growth driven by the high-field reaction of this compound. researchgate.netresearchgate.net The proposed model suggests that reactions are initiated by field-emitted electrons, which cause the precursor molecules to fragment into the desired products. researchgate.net Analysis of current data during writing, bias-dependent growth rates, and electron impact mass spectrometry data have been used to support this model. researchgate.netresearchgate.net The fragmentation pathway leading to this compound breaking down into benzene and a phenylgermane (B1623500) radical has been identified as favorable during low-energy electron ionization, aligning with the observation of carbon-free germanium products in AFM experiments. uw.edu This indicates that the reaction at the tip-sample interface is influenced by the high electric field and involves fragmentation of the organometallic precursor. researchgate.net

Supercritical Fluid Synthesis of Germanium Nanocrystals

This compound has been employed as a precursor for the synthesis of germanium nanocrystals in supercritical fluids. Crystalline germanium nanocrystals have been synthesized by the thermolysis of this compound in supercritical solvents at high temperatures and pressures. nthu.edu.twcapes.gov.brresearchgate.net

One method involves the thermal decomposition of this compound in the presence of nickel nanocrystals in supercritical toluene. nthu.edu.tw This process, conducted at temperatures between 410 and 460 °C and a pressure of 27.8 MPa, resulted in the synthesis of germanium nanowires. nthu.edu.tw The growth temperature is significantly below the lowest nickel-germanium eutectic temperature, suggesting a supercritical fluid-solid-solid (SFSS) growth mechanism. nthu.edu.tw The resulting nanowires were crystalline germanium with a diamond cubic structure, typically ranging from 5 to 30 nm in diameter and exceeding 10 µm in length. nthu.edu.tw

Another approach involves the synthesis of germanium nanocrystals in high-temperature supercritical CO₂ using this compound or tetraethylgermane (B1293566) as precursors, with octanol (B41247) acting as a capping ligand. nih.gov This reaction, carried out at 500 °C and 27.6 MPa, produced germanium nanocrystals with a mean diameter of 10.1 nm when using this compound. nih.gov Synthesis in supercritical CO₂ resulted in less organic contamination compared to similar reactions in organic supercritical fluids. nih.gov The supercritical CO₂ environment provides sufficient solvation of hydrocarbon ligands, contributing to steric stabilization and the formation of nanocrystals rather than bulk crystals, which were observed in the gas phase without CO₂. nih.gov

Supercritical fluid synthesis allows for control over the size of the germanium nanocrystals by adjusting parameters such as reaction temperature and precursor concentration. capes.gov.brresearchgate.net Nanocrystals with average diameters ranging from approximately 2 nm to 70 nm have been produced using this compound and tetraethylgermane in supercritical hexane (B92381) and octanol. capes.gov.brresearchgate.net

Spectroscopic and Structural Elucidation of Diphenylgermane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of diphenylgermane, offering detailed information about the chemical environment of magnetically active nuclei.

Multi-nuclear NMR analysis provides a comprehensive picture of the molecular structure of this compound and its derivatives.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the protons on the phenyl rings typically appear as multiplets in the aromatic region, generally between δ 7.0 and 7.5 ppm. The germane (B1219785) protons (Ge-H) are highly characteristic and resonate further downfield. For instance, in a platinum-diphenylgermane complex, [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂, the Ge-H proton signal is observed in the hydride region of the spectrum. acs.org

¹³C NMR Spectroscopy : The ¹³C NMR spectrum of this compound provides information on the carbon framework. The phenyl carbons exhibit distinct chemical shifts, which can be influenced by substituent effects in derivative compounds. For diphenylmethane (B89790), a structurally related compound, the phenyl carbons appear at specific resonances that can be compared to those in this compound to understand the influence of the germanium atom on the electronic environment of the phenyl rings. chemicalbook.comspectrabase.com

³¹P NMR Spectroscopy : ³¹P NMR is particularly valuable for studying this compound derivatives that incorporate phosphorus-containing ligands, such as phosphines. The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom. In platinum-phosphine complexes of this compound, the ³¹P NMR signals provide critical data on the nature of the Pt-P and Pt-Ge bonding interactions. acs.orgresearchgate.net For example, in the dinuclear complex [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂, the ³¹P NMR spectrum shows a single resonance, indicating a symmetric structure in solution. acs.org

Table 1: Representative NMR Data for this compound and Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| This compound | ¹H | Phenyl H: ~7.0-7.5 (m); Ge-H: ~4.5-5.5 (s) |

| Diphenylmethane | ¹³C | C1: 141.6, C2/6: 129.0, C3/5: 128.4, C4: 125.9, CH₂: 42.0 |

| [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂ | ³¹P | ~24.5 (s) |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative. The data for diphenylmethane is provided for comparative purposes.

Low-temperature NMR spectroscopy is a powerful tool for trapping and characterizing transient reaction intermediates that are unstable at ambient temperatures. This technique has been instrumental in elucidating the mechanisms of reactions involving this compound. For example, in the reaction of this compound with platinum complexes, low-temperature NMR could potentially identify initial adducts or short-lived species prior to the formation of the final stable products. acs.org The study of related germyllithium compounds has also benefited from cryoscopic NMR techniques to understand their structure and aggregation state in solution.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of molecules. For this compound, these methods are particularly useful for identifying the Ge-H stretching and bending frequencies.

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays a characteristic Ge-H stretching vibration (νGe-H) typically in the range of 2000-2100 cm⁻¹. The exact position of this band is sensitive to the electronic environment of the germanium atom. The spectra also show characteristic absorptions for the phenyl groups, including C-H stretching, C=C stretching, and out-of-plane bending vibrations. nih.gov

Raman Spectroscopy : Raman spectroscopy complements IR by providing information on non-polar or weakly polar bonds. The Ge-H bond in this compound also gives rise to a Raman signal, and the symmetric vibrations of the phenyl rings are often strong in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Ge-H Stretch | 2000 - 2100 |

| Phenyl C-H Stretch | 3000 - 3100 |

| Phenyl C=C Stretch | 1400 - 1600 |

X-ray Crystallography for Molecular and Complex Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique has been crucial for elucidating the molecular structures of this compound derivatives and their complexes. acs.orgacs.orgfigshare.com

For instance, the X-ray crystal structure of the dinuclear platinum complex, [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂, revealed a dimeric structure with bridging germyl (B1233479) groups. acs.orgacs.org The analysis showed two different Pt-Ge bond lengths, with the longer distance being associated with a nonclassical three-center, two-electron Pt-H-Ge interaction. acs.org The phenyl rings on the germanium atoms and the triphenylphosphine (B44618) ligands adopt specific orientations to minimize steric hindrance. acs.orgresearchgate.netresearchgate.net

Table 3: Selected Crystallographic Data for [(Ph₃P)Pt(μ-η²-H-GePh₂)]₂

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pt-Ge bond length (short) | ~2.38 Å |

| Pt-Ge bond length (long) | ~2.47 Å |

Note: The data is for a specific platinum-diphenylgermane complex and serves as an example of the detailed structural information obtainable from X-ray crystallography. acs.org

Mass Spectrometry Techniques (Electron Ionization)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. libretexts.org Electron ionization (EI) is a hard ionization method that often leads to extensive fragmentation of the molecule, providing a "fingerprint" mass spectrum that can be used for structural elucidation. creative-proteomics.comwikipedia.org

In the EI mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. researchgate.net Due to the isotopic distribution of germanium, the molecular ion peak appears as a characteristic cluster of peaks. The fragmentation pattern provides further structural information. chemguide.co.uklibretexts.orglibretexts.org Common fragments observed for this compound include the loss of a phenyl group to form the [PhGeH₂]⁺ ion, and the loss of hydrogen atoms. researchgate.net Research has identified positive molecular fragments corresponding to the this compound molecular ion (230 amu), phenylgermane (B1623500) radical cation (152 amu), benzene (B151609) cation (78 amu), and germanium radical cation (74 amu). researchgate.net

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Fragment Ion | m/z (most abundant isotope) |

| [Ph₂GeH₂]⁺ (Molecular Ion) | 230 |

| [PhGeH₂]⁺ | 152 |

| [C₆H₆]⁺ | 78 |

| [Ge]⁺ | 74 |

Thermal Analysis of Germanium-Containing Polymers (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of materials, including polymers. hu-berlin.deresearchgate.net For germanium-containing polymers, such as those derived from this compound, DSC can determine key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm). acs.orguchile.cl

The thermal properties of polyesters containing germanium in the main chain have been investigated using DSC. uchile.cl These studies have shown that the incorporation of germanium, as well as the nature of the organic substituents on the germanium atom (e.g., phenyl vs. methyl), significantly influences the thermal stability and transition temperatures of the polymers. Generally, polymers with phenyl groups attached to the germanium atom exhibit higher thermal stability compared to those with methyl groups. uchile.cl The thermal degradation of germanium-containing polymers can also be studied by techniques such as Thermogravimetric Analysis (TGA). researchgate.netmdpi.com

Electrochemical Characterization Techniques

The electrochemical behavior of this compound and its derivatives, particularly in the form of polymers and copolymers, has been a subject of scientific inquiry to understand their redox properties and potential applications in electronic materials. Techniques such as cyclic voltammetry are pivotal in elucidating the oxidation and reduction characteristics of these organogermanium compounds.

The electrochemical properties of polymers containing this compound units are significantly influenced by their molecular structure. For instance, the oxidation potential of such polymers is a key parameter determined through electrochemical analysis. While specific data for the discrete this compound molecule is not extensively documented in readily available literature, studies on related polymeric structures provide insight into its electrochemical characteristics.

Research into the electrochemical properties of organogermanium polymers, including those with diphenyl-substituted germanium, is ongoing. These studies aim to tailor the redox potentials and stability of the materials for various applications. The data gathered from such electrochemical characterizations are crucial for the design and synthesis of new functional materials based on this compound.

Below is a table summarizing the types of compounds related to this compound that have been studied electrochemically, highlighting the nature of the electrochemical data sought in research.

| Compound Type | Electrochemical Data of Interest |

| This compound-containing polymers | Oxidation and reduction potentials |

| Copolymers with this compound units | Redox behavior, stability of oxidized/reduced states |

| Oligo(this compound)s | Evolution of redox properties with chain length |

Theoretical and Computational Chemistry Studies of Diphenylgermane

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. mdpi.com DFT methods are instrumental in exploring various aspects of chemical reactivity.

Reaction Mechanism Elucidation and Transition State Analysis

In the absence of specific DFT studies on the reaction mechanisms of diphenylgermane, we can infer the potential insights that such investigations would provide. DFT calculations are adept at mapping out the potential energy surface of a reaction, identifying stationary points such as reactants, products, intermediates, and, crucially, transition states. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org For a hypothetical reaction involving this compound, such as its oxidation or participation in a hydrogermylation reaction, DFT could be employed to propose and evaluate different mechanistic pathways.

The process would involve:

Geometry Optimization: Calculating the minimum energy structures of all species involved in the proposed mechanism.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products (or intermediates). This is a critical step in understanding the energy barrier of a reaction.

Vibrational Frequency Analysis: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a study of a related organometallic reaction, DFT was used to investigate the mechanism of imine-exchange reactions, highlighting the power of this method to elucidate complex reaction pathways. While not directly involving this compound, this exemplifies the type of detailed mechanistic insight that could be gained.

Energetic Profiles of Key Transformations

A key output of DFT calculations is the energetic profile of a reaction, which provides quantitative information about the feasibility and kinetics of a chemical transformation. This profile plots the relative energies of reactants, transition states, intermediates, and products. The activation energy, determined from the energy difference between the reactants and the transition state, is a crucial parameter for predicting reaction rates.

For this compound, DFT could be used to calculate the energetic profiles for various transformations, such as:

Ge-H bond activation: Determining the energy required to cleave the germanium-hydrogen bond, a fundamental step in many of its reactions.

Ligand substitution: Investigating the energetics of replacing one or both phenyl groups with other functional groups.

Structure-Reactivity Relationships

DFT calculations can provide deep insights into how the molecular structure of a compound influences its reactivity. By analyzing various electronic properties derived from the DFT calculations, it is possible to establish structure-reactivity relationships. Key descriptors often used in these analyses include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's ability to act as an electron donor or acceptor.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of reactive sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, further clarifying its bonding and reactivity.

For this compound, a DFT study could correlate these calculated properties with its observed chemical behavior, providing a rational basis for its reactivity patterns. For example, the nature of the phenyl groups (electron-donating or -withdrawing) would be expected to significantly influence the electronic properties and, consequently, the reactivity of the Ge-H bond.

Computational Modeling of High-Field Chemical Processes

The behavior of molecules in the presence of strong external electric or magnetic fields is a specialized area of computational chemistry. While there is no specific literature on the computational modeling of high-field chemical processes involving this compound, such studies could reveal interesting phenomena. For instance, high electric fields could influence the polarization of the Ge-H bond, potentially lowering the barrier for its dissociation. Computational modeling would be essential to predict and understand these effects, which could have implications for novel synthetic applications or material science.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. For this compound, DFT and ab initio calculations could be employed to predict:

Vibrational Frequencies: The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the structure of the molecule and assign vibrational modes.

NMR Chemical Shifts: Theoretical predictions of 1H, 13C, and even 73Ge NMR chemical shifts can aid in the interpretation of experimental NMR spectra.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating the energies and intensities of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum.

While specific computational spectroscopic data for this compound is scarce, the general accuracy of these predictive methods for related organometallic compounds is well-established. rsc.orgrsc.org

Below is a hypothetical table illustrating the kind of data that could be generated for this compound using DFT calculations.

Table 1: Hypothetical DFT Calculated Properties of this compound (Note: These values are for illustrative purposes only and are not based on actual calculations.)

| Property | Calculated Value | Method/Basis Set |

| Ge-H Bond Length | 1.55 Å | B3LYP/6-311G(d,p) |

| H-Ge-H Bond Angle | 105.0° | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -0.8 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 1.2 D | B3LYP/6-311G(d,p) |

| Ge-H Stretch Freq. | 2050 cm-1 | B3LYP/6-311G(d,p) |

Future Research Directions and Unexplored Avenues

Catalyst Design for Enhanced Selectivity and Efficiency

The application of organogermanium compounds, including diphenylgermane, in catalysis is an area with significant potential for growth. While transition metal complexes are traditionally used to activate Ge-H bonds for transformations like hydrogermylation, exploring germanium-based catalysts themselves, particularly those involving germanium(II/IV) derivatives, could offer alternatives to transition metal catalysts. researchgate.netrsc.orgnih.gov Future research could focus on designing germanium catalysts with enhanced selectivity and efficiency for reactions such as hydrogermylation of alkenes and alkynes, which is a powerful route to synthesize organogermanium compounds. researchgate.netrsc.org Investigations into the impact of different initiators, such as alkali metal trialkylborohydrides, on the regioselectivity of hydrogermylation reactions initiated by this compound have shown promising, albeit sometimes unexpected, results compared to analogous silicon chemistry. rsc.orgchemrxiv.org Further research is needed to fully understand and control these processes. Designing catalysts for specific, challenging transformations and improving catalytic turnover and longevity are key objectives.

Novel Polymer Architectures and Properties

Organogermanium compounds, including this compound, can be incorporated into polymer structures, leading to materials with unique properties. Research into the synthesis of novel polymer architectures utilizing this compound as a monomer or comonomer is an unexplored avenue. This could involve developing polymers with germanium integrated into the main chain or as pendant groups. The influence of the germanium atom on the polymer's thermal, electronic, and optical properties warrants further investigation. For instance, the synthesis of germanium-containing two-dimensional polymers or polymers with advanced supramolecular features through controlled polymerization techniques could lead to materials with tailored functionalities for applications in electronics, optics, or sensing. rsc.orgnih.gov Flow chemistry techniques, which offer precise control over reaction conditions, could be particularly advantageous for synthesizing well-defined germanium-containing polymers. vapourtec.com

Advanced Nanomaterial Applications and Device Integration

This compound has been utilized as a germanium source for the synthesis of germanium nanomaterials, such as germanium nanowires. acs.orgeuropean-mrs.comutexas.edu Future research can explore the synthesis of other germanium-based nanostructures (e.g., nanoparticles, quantum dots, thin films) using this compound through various methods, including solvothermal and hydrothermal processes. utexas.edu The unique properties of these nanomaterials, influenced by their size, shape, and crystal structure, can be leveraged for advanced applications. researchgate.netmaterialneutral.info Potential areas include integration into electronic devices, sensors, and energy storage systems. researchgate.netnanocomposix.com Understanding and controlling the growth mechanisms of these nanomaterials from precursors like this compound is crucial for tailoring their properties and enabling their integration into functional devices. acs.orgutexas.edu

Exploration of New Reactivity Modes and Mechanistic Insights

Delving deeper into the fundamental reactivity of this compound and its derivatives is essential for unlocking new synthetic transformations. Research into low-coordinate germanium species, such as diphenylgermylene (Ph₂Ge), generated from precursors like this compound, is an active area. nih.govnih.gov Understanding the kinetics and mechanisms of reactions involving these reactive intermediates, such as insertion reactions, complexation, and reactions with unsaturated compounds, can reveal new synthetic pathways. nih.gov Photochemical reactions involving this compound and transition metal complexes are also being explored to understand oxidative addition processes and the formation of metal-germanium bonds. whiterose.ac.ukacs.org Further theoretical and experimental studies are needed to fully elucidate the complex reaction mechanisms and identify new reactivity modes that can be exploited in organic and organometallic synthesis. rsc.orgresearchgate.net

Interdisciplinary Approaches in Organogermanium Chemistry

The future of organogermanium chemistry, particularly involving compounds like this compound, lies in interdisciplinary collaborations. Combining expertise from organic chemistry, inorganic chemistry, materials science, physics, and biology can lead to innovative applications. For instance, exploring the potential of organogermanium compounds in medicinal chemistry, building on recent studies of organogermanium(IV) complexes, represents a promising interdisciplinary avenue. researchgate.netnih.govphysicistparticle.com Integrating organogermanium materials into microfluidic devices for precise chemical synthesis or biological assays is another area where interdisciplinary research can yield significant advancements. mdpi.com Furthermore, computational chemistry plays a vital role in predicting properties, reaction pathways, and designing new organogermanium compounds and catalysts. rsc.orgresearchgate.net Fostering collaborations across these disciplines will be crucial for translating fundamental research into practical applications.

Q & A

Q. What are the common synthetic routes for diphenylgermane, and how are reaction conditions optimized?

this compound is typically synthesized via hydrogermylation reactions using phenyl- or this compound precursors. Optimization involves selecting alkali metal trialkylborohydrides (e.g., NaHB(sec-Bu)₃) to enhance selectivity and reactivity. Lowering catalyst loadings (e.g., 10% NaHB(sec-Bu)₃) reduces side reactions while maintaining conversion rates . Computational modeling (DFT) aids in identifying energy barriers and transition states for pathway optimization .

Q. What spectroscopic and chromatographic methods are effective for characterizing this compound derivatives?

Gas chromatography-mass spectrometry (GC-MS) is critical for identifying unstable hydrogermylation adducts, as traditional purification (e.g., silica chromatography) often fails due to hydrolysis sensitivity. Silanized silica or derivatization techniques may improve stability during analysis . For stable derivatives, NMR and X-ray crystallography provide structural confirmation .

Q. How does this compound compare to silicon analogs in hydrofunctionalization reactions?

this compound exhibits distinct regioselectivity (anti-Markovnikov) in hydrogermylation compared to hydrosilylation (Markovnikov) under identical conditions. This divergence is attributed to lower activation energies (12.7 kcal mol⁻¹ for Ge vs. 23.3 kcal mol⁻¹ for Si) and steric effects of germanium intermediates .

Advanced Research Questions

Q. How do borohydride catalysts influence regioselectivity in this compound-mediated reactions?

Sodium tri(sec-butyl)borohydride promotes anti-Markovnikov selectivity by stabilizing germanide intermediates, whereas lithium or potassium analogs induce side reactions (e.g., higher-order products). Catalyst choice directly impacts transition-state geometry, validated via DFT calculations of Gibbs free energy profiles .

Q. What computational strategies elucidate reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations map energy landscapes of reaction pathways, identifying key intermediates (e.g., sodium dihydro(phenyl)germanide) and activation barriers. Comparative studies with silane analogs reveal electronic and steric contributions to selectivity .

Q. How can researchers resolve contradictions in regioselectivity data between hydrogermylation and hydrosilylation?

Contradictions arise from differences in intermediate stability and catalyst interactions. Systematic variation of reaction parameters (e.g., solvent, temperature) paired with mechanistic DFT analysis clarifies selectivity drivers. For example, alkali metal coordination alters nucleophilic attack pathways in germanium systems .

Q. What strategies mitigate hydrolysis sensitivity during this compound purification?

Avoid aqueous workups; instead, use anhydrous solvents and inert atmospheres. Silanized chromatography columns or derivatization (e.g., silylation) stabilize products. For highly reactive adducts, in situ characterization (GC-MS) bypasses isolation challenges .

Q. Why do acylation reactions with this compound often yield low quantities, and how can this be addressed?

Steric hindrance and competing side reactions limit acylation efficiency. Alternative routes (e.g., dithiane pathways) may fail, necessitating stepwise acylation under rigorously dry conditions. Catalyst screening (e.g., Lewis acids) and kinetic studies improve yields .

Data Management & Reproducibility

Q. How can FAIR principles be applied to this compound research data?

Document raw data (e.g., GC-MS spectra, DFT inputs/outputs) in structured repositories with metadata tags for reaction conditions and catalyst loadings. Use discipline-specific standards (e.g., CIF files for crystallography) and cite datasets using persistent identifiers (DOIs) .

Q. What experimental design considerations ensure reproducibility in this compound studies?

Report catalyst purity, solvent drying methods, and glovebox protocols to control moisture. Provide detailed supplementary files (e.g., NMR spectra, computational parameters) and cross-validate results with control reactions (e.g., silane analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.